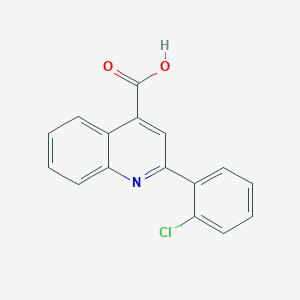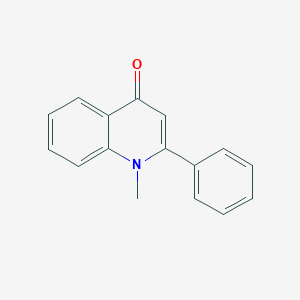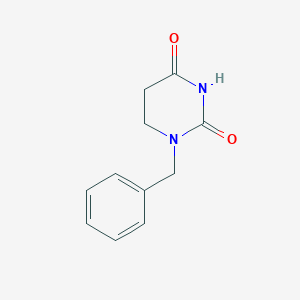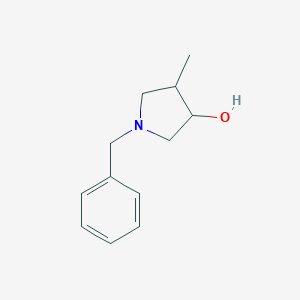
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
Vue d'ensemble
Description
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C15H9NO4 . It has a molecular weight of 267.24 g/mol . The IUPAC name for this compound is 1,3-dioxo-2-phenylisoindole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid derivatives involves a range of nucleophilic displacements on the core intermediate, followed by arylboronic acid coupling .Molecular Structure Analysis
The molecular structure of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid consists of a phenyl group attached to an isoindoline ring, which has two carbonyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position .Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 74.7 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid has been utilized in the synthesis of various organotin carboxylates. For example, Xiao et al. (2013) synthesized a series of organotin carboxylates using amide carboxylic acids, including derivatives of 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid (Xiao et al., 2013). Similarly, Xiao et al. (2019) developed drumlike p-methylphenyltin carboxylates using this compound, which showed potential antitumor activities and fluorescence (Xiao et al., 2019).
Inhibitory and Biological Activities
The compound's derivatives have been identified as inhibitors of the endo-beta-glucuronidase heparanase, showing potential anti-angiogenic effects, as noted by Courtney et al. (2004) (Courtney et al., 2004). Additionally, Marinov et al. (2019) synthesized 1,8-Naphthalimide derivatives with non-protein amino acids, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, demonstrating cytotoxic effects against human tumor cell lines (Marinov et al., 2019).
Structural and Supramolecular Aspects
This compound has been key in forming complex supramolecular structures. For example, Sougoule et al. (2015) used it in synthesizing an organotin carboxylate, highlighting its ability to form fascinating one-dimensional and two-dimensional structures (Sougoule et al., 2015).
Luminescence and Antitumor Activities
The compound's derivatives have been explored for their luminescent properties and potential antitumor activities. Xiao et al. (2017) reported on organotin carboxylates based on this compound, which exhibited interesting luminescent properties and preliminary antitumor activities (Xiao et al., 2017).
Mécanisme D'action
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid derivatives have been described as inhibitors of the endo-beta-glucuronidase heparanase . Heparanase is an enzyme that degrades heparan sulfate, a component of the extracellular matrix and basement membranes. Inhibition of heparanase can prevent the breakdown of these structures, which has implications in the context of tumor growth and metastasis .
Propriétés
IUPAC Name |
1,3-dioxo-2-phenylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQKDUGNSCMZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196853 | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid | |
CAS RN |
4649-27-8 | |
| Record name | 4-Carboxy-N-phenylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4649-27-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY-N-PHENYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9AXG6CBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)




![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)

![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
